2-Amino-N-hexylacetamide

Enzyme Inhibition Phosphodiesterase cAMP

Sourcing a validated negative control for epigenetic or phosphodiesterase assays often introduces confounding off-target activity. 2-Amino-N-hexylacetamide (CAS 132138-99-9) solves this with verified inertness against HDACs, PI3K, and cAMP PDE. This ensures your assay window reflects true biological modulation. - Confirmed inactivity: HDAC/PI3K IC50 > 10,000 nM; no significant effect on cAMP PDE. - Favorable CNS MPO profile (LogP 2.18, MW 158.24) supports its use as an inert core for CNS library design. - Free primary amine enables rapid diversification via amide coupling or reductive amination for SAR exploration.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 132138-99-9
Cat. No. B12124023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-hexylacetamide
CAS132138-99-9
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)CN
InChIInChI=1S/C8H18N2O/c1-2-3-4-5-6-10-8(11)7-9/h2-7,9H2,1H3,(H,10,11)
InChIKeyJNOXDCCBNQUYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-hexylacetamide: Chemical Identity and Class


2-Amino-N-hexylacetamide (CAS 132138-99-9), also known as glycine hexylamide, is a small-molecule organic compound belonging to the class of α-aminoacetamides [1]. Characterized by an N-hexyl substituent appended to the amino terminus of a glycinamide core, its molecular formula is C8H18N2O with a molecular weight of 158.24 g/mol [2]. The compound presents as a primary amine-terminated alkylamide, a structural motif that positions it as a versatile synthetic building block or a minimalist pharmacophore fragment in medicinal chemistry research [1]. Its identity is confirmed by established public chemical databases, providing foundational assurance of material authenticity for procurement [2].

Building Block α-Aminoacetamide with free primary amine
Substitution N-Hexyl chain for lipophilicity tuning
Use Context Medicinal chemistry library synthesis

2-Amino-N-hexylacetamide: N-Hexyl Substitution and Target Engagement


Generic substitution within the 2-aminoacetamide class is scientifically unsound due to the critical role of the N-alkyl substituent in dictating both physicochemical properties and biological target interactions. Systematic studies on related N-substituted acetamides have demonstrated that the length and nature of the alkyl chain directly influence molecular recognition events, such as complexation affinity and receptor binding [1]. Furthermore, in medicinal chemistry contexts, the 'magic methyl' effect and broader alkyl chain optimization are well-established phenomena where even a single carbon change can drastically alter metabolic stability, off-target liability, and in vivo efficacy [2]. Therefore, 2-Amino-N-hexylacetamide represents a distinct structural entity; its N-hexyl group imparts unique lipophilicity and steric parameters that cannot be replicated by analogs with shorter (e.g., methyl, butyl) or branched chains, leading to divergent biological outcomes and requiring specific, evidence-based evaluation [1].

Chain length mismatch
Shorter or branched N-alkyl analogs may shift lipophilicity and target recognition; hexyl-specific interactions may not reproduce.
Free amine requirement
N,N′-Hexane-1,6-diyl dimer lacks the reactive primary amine, limiting synthetic diversification compared to the monomer.

2-Amino-N-hexylacetamide Bioactivity and Selectivity Profiles


cAMP Phosphodiesterase Inactivity Profile

In a direct head-to-head evaluation against a standard cAMP phosphodiesterase assay, 2-Amino-N-hexylacetamide demonstrated negligible inhibitory activity. This contrasts with other small-molecule scaffolds known to be active in this assay [1]. The result is defined as 'insignificant' activity, providing a quantitative baseline for researchers seeking compounds devoid of PDE inhibitory effects.

cAMP PDE Activity
Head-to-head
Insignificant inhibition vs active comparators
Supports inert control selection
Bovine aorta assay; 1 µM cGMP, 15 nM calmodulin
Enzyme Inhibition Phosphodiesterase cAMP

HDAC and PI3K Panel Selectivity

As part of a class-level assessment across a panel of common drug targets, 2-Amino-N-hexylacetamide exhibited no significant inhibition against several Histone Deacetylase (HDAC) isoforms and Phosphatidylinositol 3-kinase (PI3K) subunits, with measured IC50 values exceeding 10,000 nM [1]. This contrasts sharply with known HDAC inhibitors (e.g., Vorinostat/SAHA, IC50 ~10-100 nM) and PI3K inhibitors (e.g., Pictilisib, IC50 ~3-75 nM), establishing its lack of activity in these major oncology and inflammation-related target classes.

HDAC6 / PI3K p110δ
Class-level
IC₅₀ > 10,000 nM
Supports pathway-inert profile
Vs known inhibitors at 10–100 nM range
HDAC PI3K Selectivity Epigenetics

LogP and Molecular Weight Differentiation from Analogs

Quantitative physicochemical profiling highlights key differences between 2-Amino-N-hexylacetamide and its close structural analogs. The calculated LogP (2.18) and molecular weight (158.24 g/mol) place it in a distinct property space compared to the N-(1,1-dimethylhexyl) derivative (A 643C, MW 186.29, predicted LogP ~3.5) and the N,N'-hexane-1,6-diyl dimer (MW 230.31, LogP ~1.5) [1][2]. This positions the compound with intermediate lipophilicity and lower molecular weight, which are key drivers of membrane permeability and metabolic clearance [3].

LogP & MW vs Analogs
Cross-study
LogP 2.18; MW 158.24 g/mol
Intermediate lipophilicity profile
ΔLogP −1.32 vs A 643C; +0.68 vs dimer
Physicochemical Properties Lipophilicity ADME Structural Comparison

Synthetic Versatility as a Primed Intermediate

As a primary amine-containing building block, 2-Amino-N-hexylacetamide is uniquely primed for a wide array of chemical derivatizations compared to its N-alkyl or N,N-dialkyl analogs. Specifically, its free amine can undergo reductive amination, amide coupling, or sulfonamide formation without the need for deprotection steps. This is in direct contrast to the N,N'-(hexane-1,6-diyl)bis(2-aminoacetamide) dimer, which has both amines already engaged in amide bonds, limiting further diversification to the central hexyl chain [1]. Its utility is underscored by its role as an intermediate in the synthesis of novel antibiotics, a property not shared by analogs lacking a free terminal amine [2].

Synthetic Utility
Class-level
Free amine enables amidation, sulfonamide, reductive amination
Supports library synthesis workflow
Contrast: dimer has no reactive amine
Synthetic Intermediate Medicinal Chemistry Antibiotics Amide Coupling

2-Amino-N-hexylacetamide Procurement Applications


Inert Control Compound for Target-Based Screens

Based on its validated inactivity against cAMP phosphodiesterase (insignificant effect [1]) and the HDAC/PI3K enzyme classes (IC50 > 10,000 nM [2]), 2-Amino-N-hexylacetamide is ideally suited for procurement as a negative control or an inert diluent. It ensures that any observed biological activity in cell-based or biochemical assays is not confounded by modulation of these common pathways. This is particularly valuable for target-based screens and fragment-based drug discovery (FBDD) where a 'clean' chemical starting point is required.

Synthetic Intermediate for CNS and Anti-Infective Libraries

The compound's favorable physicochemical profile (LogP 2.18, MW 158.24 [3]) and its free primary amine make it an attractive and versatile intermediate for synthesizing CNS-optimized libraries or novel antibiotic candidates [4]. Its intermediate lipophilicity aligns with CNS MPO guidelines better than more lipophilic analogs like A 643C, potentially leading to compounds with improved brain penetration and lower metabolic clearance. Researchers can efficiently diversify the scaffold through amide coupling or reductive amination, expediting SAR exploration in these high-value therapeutic areas.

Calibration Standard for Analytical Method Development

Due to its well-defined structure and the availability of related compounds (e.g., N-hexylacetamide, A 643C) with known chromatographic and mass spectrometric properties [3][5], 2-Amino-N-hexylacetamide can serve as a reliable retention time marker and an ionization efficiency standard in liquid chromatography-mass spectrometry (LC-MS) method development. It is particularly useful for calibrating assays for the detection of similar amine-containing drug metabolites or agrochemical derivatives, ensuring analytical reproducibility across different research or quality control laboratories.

Application
Selection Property
Validation Focus
Negative control for target-based screens
Reported inactivity against PDE, HDAC, PI3K classes
Confirm absence of pathway modulation
CNS research compound libraries
Intermediate LogP and free amine handle
Library diversification and CNS MPO review
LC-MS analytical standard
Defined structure and known analogs
Retention time and ionization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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